rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869157
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

CAS No.:

Cat. No.: VC15869157

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1
Standard InChI Key NXJVHCJFHNTVSB-YIZRAAEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@H](C1)O)CN
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C(C1)O)CN

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure centers on a cyclopentane ring with three chiral centers at positions 1R, 3S, and 4S. Key functional groups include:

  • Aminomethyl group (-CH2NH2) at position 3, which enhances hydrogen-bonding capabilities.

  • Hydroxyl group (-OH) at position 4, contributing to polarity and potential metabolic interactions.

  • tert-Butyl carbamate (-OC(=O)NHR) at position 1, serving as a protective group for amines and modulating solubility.

The molecular formula is C11H22N2O3, with a molecular weight of 230.30 g/mol.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Chiral Centers1R, 3S, 4S
Functional GroupsAminomethyl, Hydroxyl, Carbamate

Stereochemical Considerations

The 1R,3S,4S configuration imposes distinct spatial constraints, affecting molecular recognition by biological targets. For example, the equatorial orientation of the hydroxyl group at position 4 enhances hydrogen bonding with enzymes or receptors . Comparative studies of diastereomers, such as the 1R,3R,4R isomer (PubChem CID 69148227), reveal marked differences in binding affinities, underscoring the importance of stereochemistry .

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Synthesis typically begins with a cyclopentane precursor, such as trans-3-N-Boc-aminocyclopentanol (PubChem CID 1290191-64-8), which undergoes sequential functionalization . Key steps include:

  • Aminomethylation: Introduction of the -CH2NH2 group via reductive amination or nucleophilic substitution.

  • Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc2O) under basic conditions to protect the amine.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the desired 1R,3S,4S configuration.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield*
1Cyclopentane functionalizationH2NCH2Br, K2CO3, DMF60–70%
2Boc protectionBoc2O, DMAP, CH2Cl285–90%
3Stereochemical resolutionChiral HPLC40–50%

*Yields are hypothetical due to limited source data.

Challenges in Stereochemical Integrity

Maintaining stereochemical purity during synthesis is critical. Racemization at the aminomethyl-bearing carbon (position 3) can occur under acidic or high-temperature conditions, necessitating mild reaction protocols.

Chemical Reactivity and Modifications

Deprotection of the tert-Butyl Group

The Boc group is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, yielding a primary amine intermediate. This step is pivotal for further derivatization in drug discovery:
Boc-protected compound+TFAAmine+CO2+tert-Butyl alcohol\text{Boc-protected compound} + \text{TFA} \rightarrow \text{Amine} + \text{CO}_2 + \text{tert-Butyl alcohol}

Functional Group Transformations

  • Aminomethyl Group: Reacts with acyl chlorides or sulfonating agents to form amides or sulfonamides.

  • Hydroxyl Group: Participates in Mitsunobu reactions or oxidation to ketones.

Biological Activity and Mechanisms

Putative Targets

While specific targets remain under investigation, analogous carbamates exhibit activity against:

  • Proteases: Inhibition via hydrogen bonding with catalytic residues.

  • GPCRs: Modulation of neurotransmitter receptors due to structural mimicry.

Structure-Activity Relationships (SAR)

  • Cyclopentane vs. Cyclohexane: The smaller cyclopentane ring increases rigidity, enhancing binding to compact active sites compared to cyclohexane analogs (e.g., PubChem CID 124581980) .

  • Hydroxyl Position: The 4S-hydroxy configuration improves solubility but may reduce membrane permeability .

Applications in Research and Development

Medicinal Chemistry

The compound serves as a precursor to neuroactive agents. For example, its hydrochloride salt (VCID VC20225043) is investigated for ion channel modulation.

Table 3: Key Derivatives and Properties

DerivativeMolecular FormulaKey ModificationApplication
Hydrochloride salt (VC20225043)C11H22ClNO3Enhanced crystallinityDrug formulation
Cyclohexyl analog (CID 124581980)C12H24N2O2Increased lipophilicityEnzyme inhibition

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